

CNS7054: The Inactive Metabolite of Remimazolam - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Remimazolam

Cat. No.: B1679269

[Get Quote](#)

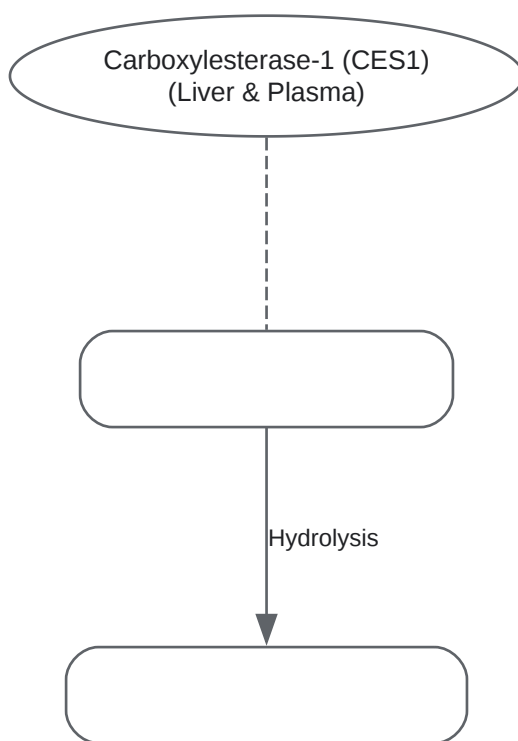
For Researchers, Scientists, and Drug Development Professionals

Introduction

Remimazolam (CNS7056) is an ultra-short-acting intravenous benzodiazepine sedative and anesthetic agent.^{[1][2]} Its favorable pharmacokinetic profile, characterized by rapid onset and offset of action, is primarily attributed to its unique metabolic pathway.^{[1][3]} Unlike traditional benzodiazepines that are metabolized by the cytochrome P450 (CYP) enzyme system, **remimazolam** is a "soft drug" designed for rapid hydrolysis by tissue esterases into its principal and pharmacologically inactive metabolite, CNS7054.^{[1][2]} This guide provides a comprehensive technical overview of CNS7054, focusing on its metabolic generation, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

Metabolic Pathway of Remimazolam to CNS7054

Remimazolam is metabolized in the liver and plasma by carboxylesterase-1 (CES1) through hydrolysis of its ester moiety.^{[4][5][6]} This enzymatic reaction cleaves the methyl propionate side chain, resulting in the formation of the carboxylic acid metabolite CNS7054.^{[5][7]} This metabolic conversion is the primary route of **remimazolam**'s elimination and is responsible for its rapid clearance and short duration of action.^{[3][8]} Other metabolic pathways, such as oxidation and glucuronidation, have been identified but contribute minimally to the overall elimination of **remimazolam**.^{[5][8]} CNS7054 is considered the only clinically relevant metabolite of **remimazolam**.^{[5][8]}



[Click to download full resolution via product page](#)

Metabolic conversion of **remimazolam** to CNS7054.

Pharmacological Profile of CNS7054

CNS7054 is characterized as a pharmacologically inactive metabolite.^{[1][4]} Studies have demonstrated that it has a significantly lower affinity for the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines, compared to its parent compound, **remimazolam**. The receptor affinity of CNS7054 is reported to be 300 to 400 times lower than that of **remimazolam**.^{[9][10]} This marked reduction in receptor binding affinity translates to a lack of sedative and anesthetic effects, confirming its inactive nature.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of CNS7054 in comparison to **remimazolam**, as well as its receptor binding affinity.

Table 1: Pharmacokinetic Parameters of **Remimazolam** and CNS7054 in Humans

Parameter	Remimazolam	CNS7054	Reference
Clearance (CL)	1.15 L/min	0.0665 - 0.078 L/min	[9]
Volume of Distribution (Vss)	35.4 L	Smaller than remimazolam	[1][9]
Terminal Elimination Half-Life ($t_{1/2}$)	37 - 53 minutes	2.4 - 3.8 hours	[11]
Mean Residence Time (MRT)	Shorter	Longer than remimazolam	[1]

Table 2: GABA-A Receptor Affinity

Compound	Receptor Affinity	Reference
Remimazolam	High	[9][10]
CNS7054	300-400 times lower than remimazolam	[9][10]

Experimental Protocols

The characterization of CNS7054 has been accomplished through a combination of in vitro, in vivo, and clinical studies.

In Vitro Metabolism Studies

Objective: To identify the enzymes and tissues responsible for the metabolism of **remimazolam** to CNS7054.

Methodology:

- Tissue Homogenates: Incubation of **remimazolam** with S9 fractions from human liver and other tissues to identify the primary site of metabolism.[5][8]
- Recombinant Enzymes: Use of over-expression systems (bacterial or eukaryotic) to test the activity of specific enzymes, such as carboxylesterase 1 (CES1) and carboxylesterase 2

(CES2), in metabolizing **remimazolam**.[\[5\]](#)[\[8\]](#)

- Inhibitor Studies: Application of a variety of esterase inhibitors to confirm the primary role of CES1 and exclude the significant contribution of other esterases.[\[5\]](#)[\[8\]](#)
- 3-D Bioreactor System: Continuous long-term infusion of **remimazolam** into a 3-D bioreactor system with primary human hepatocytes to investigate the stability of metabolism and potential effects on liver cells over an extended period.[\[6\]](#)

In Vivo Animal Studies

Objective: To characterize the pharmacokinetic and pharmacodynamic profile of **remimazolam** and CNS7054 in a living organism.

Methodology:

- Animal Model: A study in sheep involved the intravenous administration of **remimazolam**.[\[12\]](#)
- Dosing: Infusion of varying doses of **remimazolam** (e.g., 0.37, 0.74, and 1.47 mg/kg over 2 minutes).[\[12\]](#)
- Sample Collection: Serial blood samples were collected to measure the plasma concentrations of **remimazolam** and CNS7054 over time.[\[12\]](#)
- Pharmacodynamic Assessment: Electroencephalogram (EEG) was used to measure the sedative effects.[\[12\]](#)

Clinical Studies (Human)

Objective: To evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of **remimazolam** and the formation of CNS7054 in humans.

Methodology:

- Study Design: Phase I single-center, double-blind, placebo- and active-controlled, randomized, single-dose escalation studies in healthy volunteers.[\[13\]](#)

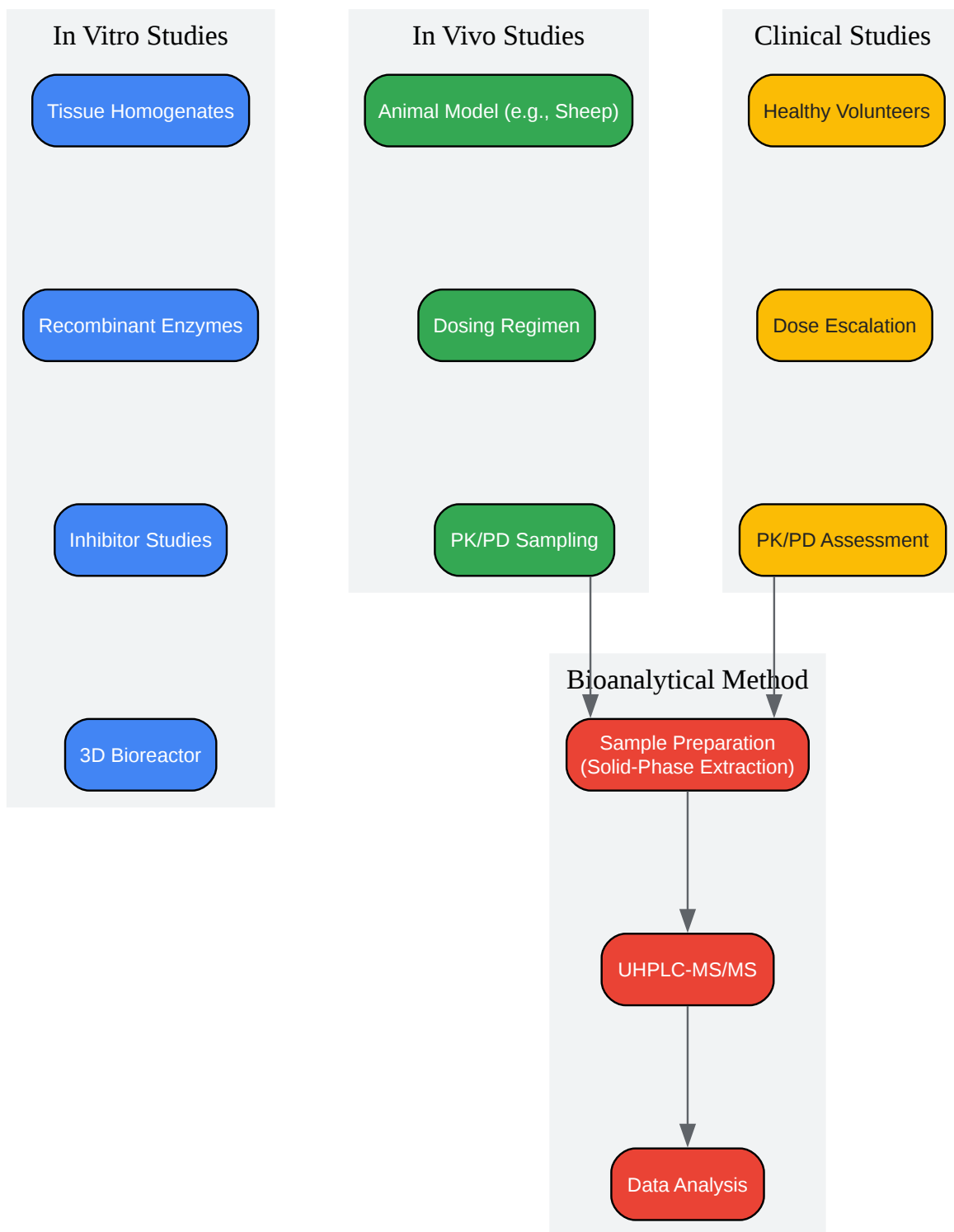
- Dosing: Single intravenous infusions of **remimazolam** at escalating doses.[13]
- Pharmacokinetic Analysis: Serial blood samples were collected and analyzed to determine the plasma concentrations of **remimazolam** and CNS7054. Pharmacokinetic parameters were calculated using non-compartmental or population pharmacokinetic modeling.[9][13] A three-compartment model for **remimazolam** combined with a one- or two-compartment model for CNS7054 has been used.[9]
- Pharmacodynamic Assessment: Sedation levels were assessed using scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.[13]

Bioanalytical Methods

Objective: To accurately quantify the concentrations of **remimazolam** and CNS7054 in biological matrices (e.g., plasma).

Methodology:

- Technique: Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the simultaneous quantification of **remimazolam** and CNS7054.[14]
- Sample Preparation: Solid-phase extraction is typically used to purify and concentrate the analytes from the plasma matrix.[14]
- Internal Standard: A deuterated internal standard (e.g., CNS7056-d4 and CNS7054-d4) or a structurally similar compound (e.g., midazolam-d4 maleate) is used for accurate quantification.[14]
- Validation: The analytical method is validated according to regulatory guidelines (e.g., US Food and Drug Administration) to ensure accuracy, precision, and reproducibility.[14]



[Click to download full resolution via product page](#)

Experimental workflow for CNS7054 characterization.

Conclusion

CNS7054 is the well-characterized, inactive metabolite of the ultra-short-acting benzodiazepine, **remimazolam**. Its formation via rapid hydrolysis by carboxylesterase-1 is the key determinant of **remimazolam**'s favorable pharmacokinetic profile. The significantly lower affinity of CNS7054 for the GABA-A receptor confirms its lack of pharmacological activity. A robust suite of in vitro, in vivo, and clinical studies, supported by validated bioanalytical methods, has provided a comprehensive understanding of this metabolite. For drug development professionals, the predictable and inactive nature of CNS7054 is a critical feature that contributes to the safety and controllability of **remimazolam** in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remimazolam: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Metabolism of the New Benzodiazepine Remimazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Rise of Remimazolam: A Review of Pharmacology, Clinical Efficacy, and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remimazolam as a Novel Option for Procedural Sedation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remimazolam | C₂₁H₁₉BrN₄O₂ | CID 9867812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of the short-acting sedative CNS 7056 in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A placebo- and midazolam-controlled phase I single ascending-dose study evaluating the safety, pharmacokinetics, and pharmacodynamics of remimazolam (CNS 7056): Part I. Safety, efficacy, and basic pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Remimazolam Besylate (CNS7056B) and Its Metabolite (CNS7054X) by LC-MS/MS in Human Plasma Using Midazolam-d₄ Maleate as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CNS7054: The Inactive Metabolite of Remimazolam - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679269#cns7054-as-the-inactive-metabolite-of-remimazolam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com